![molecular formula C17H22N4O5S3 B2705169 N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine CAS No. 957029-97-9](/img/structure/B2705169.png)
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine, commonly known as BN82270, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of cortisol levels in the body. In
Wirkmechanismus
BN82270 works by inhibiting the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. By blocking this enzyme, BN82270 reduces the levels of cortisol in the body, which in turn leads to improved glucose metabolism and reduced inflammation. The mechanism of action of BN82270 has been studied in detail using in vitro and in vivo models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BN82270 have been extensively studied in animal models and human clinical trials. It has been shown to improve glucose metabolism, reduce inflammation, and improve insulin sensitivity in animal models of diabetes and obesity. In human clinical trials, BN82270 has been found to reduce fasting plasma glucose levels and improve insulin sensitivity in patients with type 2 diabetes. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines in patients with metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BN82270 is its specificity for the enzyme 11β-HSD1, which reduces the risk of off-target effects. Additionally, it has been found to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of using BN82270 in lab experiments is its cost, as it is a relatively expensive compound.
Zukünftige Richtungen
There are several future directions for research on BN82270. One area of interest is the potential use of BN82270 in the treatment of depression and anxiety disorders, as cortisol dysregulation is often observed in these conditions. Additionally, further studies are needed to explore the long-term safety and efficacy of BN82270 in humans. Finally, there is a need for the development of more cost-effective synthesis methods for BN82270, which would facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, BN82270 is a small molecule inhibitor of the enzyme 11β-HSD1, which has shown promising results in animal models and human clinical trials for its potential therapeutic applications in diabetes, obesity, and metabolic syndrome. Its mechanism of action involves the reduction of cortisol levels in the body, which leads to improved glucose metabolism and reduced inflammation. While there are some limitations to its use in lab experiments, there are several future directions for research on BN82270, including its potential use in the treatment of depression and anxiety disorders.
Synthesemethoden
The synthesis of BN82270 involves the reaction of 2,1,3-benzothiadiazol-4-sulfonamide and piperidine-4-carboxylic acid, followed by the addition of L-methionine. The final product is obtained through a purification process involving column chromatography and recrystallization. This synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
BN82270 has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, obesity, and metabolic syndrome. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines and adipokines, which are associated with metabolic disorders. BN82270 has also been studied for its potential use in the treatment of depression and anxiety disorders, as cortisol dysregulation is often observed in these conditions.
Eigenschaften
IUPAC Name |
(2S)-2-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S3/c1-27-10-7-13(17(23)24)18-16(22)11-5-8-21(9-6-11)29(25,26)14-4-2-3-12-15(14)20-28-19-12/h2-4,11,13H,5-10H2,1H3,(H,18,22)(H,23,24)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCAODYMIJBZIQ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.